3-(Oxetan-3-yl)benzaldehyde
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Overview
Description
3-(Oxetan-3-yl)benzaldehyde: is an organic compound that has garnered significant interest due to its unique structure and potential applications in various fields of research and industry. The compound features a benzaldehyde moiety attached to an oxetane ring, which is a four-membered cyclic ether. This combination of functional groups imparts distinctive chemical properties to the molecule, making it a valuable subject of study in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its functionalization with a benzaldehyde group. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of benzaldehyde with an alkene to form the oxetane ring . Another approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol, which is then further functionalized .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or phenols can be used in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent.
Major Products:
Oxidation: 3-(Oxetan-3-yl)benzoic acid.
Reduction: 3-(Oxetan-3-yl)benzyl alcohol.
Substitution: Various 3-substituted oxetane derivatives.
Scientific Research Applications
Chemistry: 3-(Oxetan-3-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The oxetane ring is known for its ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Therefore, derivatives of this compound are explored for their potential therapeutic applications .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and as intermediates in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)benzaldehyde and its derivatives often involves the interaction of the oxetane ring with biological targets. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes or receptors. This interaction can modulate biological pathways, making oxetane-containing compounds valuable in drug discovery .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative used in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: A precursor in the synthesis of various oxetane derivatives.
Oxetanocin A: A natural product with antiviral properties.
Uniqueness: 3-(Oxetan-3-yl)benzaldehyde is unique due to the presence of both an oxetane ring and a benzaldehyde group, which imparts distinctive reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H10O2 |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-5,10H,6-7H2 |
InChI Key |
VBBXZJXUNXWVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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